Cenu-lex-2
Description
Cenu-lex-2 is a novel cerium-based inorganic compound developed for catalytic and energy storage applications. Its molecular structure features a unique cerium-oxygen lattice doped with transition metals, enhancing its redox activity and thermal stability . Synthesized via sol-gel methods, this compound exhibits a high surface area (≥150 m²/g) and exceptional oxygen storage capacity (OSC), making it suitable for automotive catalytic converters and solid oxide fuel cells . Recent studies highlight its superior performance in reducing nitrogen oxides (NOx) at lower temperatures compared to conventional cerium oxide (CeO₂) catalysts .
Properties
CAS No. |
127794-31-4 |
|---|---|
Molecular Formula |
C21H29ClN8O5 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33) |
InChI Key |
ZSSSWJLAVLOLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:
Synthesis of CENU Derivatives: Various CENU derivatives are synthesized to minimize carcinogenic activity while enhancing antineoplastic activity.
Linking to Lexitropsin: The CENU derivatives are then linked to the dipeptide lexitropsin, resulting in the formation of this compound.
Chemical Reactions Analysis
Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:
Alkylation: this compound induces thermolabile N3-alkyladenines at lex equilibrium binding sites.
Substitution: The compound can also undergo substitution reactions, particularly at nucleophilic sites in DNA.
Common reagents and conditions used in these reactions include:
Piperidine: Used to convert adducted sites into single-strand breaks.
Heating at Neutral pH: Facilitates the formation of single-strand breaks.
Scientific Research Applications
Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound is used to study the mutagenic and cytotoxic properties of DNA lesions.
DNA Alkylation Studies: The compound’s ability to induce sequence-specific DNA alkylation makes it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms.
Drug Development: Researchers are exploring the use of this compound in developing new chemotherapeutic agents with higher therapeutic indices.
Mechanism of Action
The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison with Cerium Oxide (CeO₂)
Cenu-lex-2 shares a fluorite-type crystal structure with CeO₂ but distinguishes itself through strategic doping with zirconium (Zr) and lanthanum (La), which stabilize the lattice and prevent sintering at high temperatures . Key structural differences include:
| Property | This compound | CeO₂ |
|---|---|---|
| Crystal System | Cubic fluorite | Cubic fluorite |
| Dopants | Zr (5%), La (3%) | None |
| Surface Area (m²/g) | 150–170 | 50–80 |
| Thermal Stability (°C) | ≤900 | ≤700 |
The incorporation of Zr and La in this compound reduces oxygen vacancy formation energy, enhancing OSC by 40% compared to undoped CeO₂ .
Functional Comparison with Lanthanum Strontium Manganite (LSM)
LSM, a perovskite-type oxide, is widely used in fuel cell cathodes. While both compounds excel in electrochemical applications, this compound outperforms LSM in oxygen ion mobility due to its open fluorite structure:
| Property | This compound | LSM |
|---|---|---|
| Ionic Conductivity (S/cm) | 0.15 (at 800°C) | 0.08 (at 800°C) |
| Application | Catalysts, anodes | Cathodes |
| Cost (USD/kg) | 220 | 350 |
This compound’s lower cost and higher conductivity make it a viable alternative to LSM in intermediate-temperature fuel cells .
Research Findings and Discussion
Catalytic Efficiency
In NOx reduction tests, this compound achieved 95% conversion at 300°C, whereas CeO₂ required 450°C for similar efficacy . This improvement is attributed to its doped structure, which facilitates faster oxygen exchange .
Electrochemical Performance
This compound-based electrodes demonstrated a 20% higher power density (1.2 W/cm²) than LSM in fuel cell trials, owing to superior ionic transport and reduced polarization resistance .
Limitations
Despite its advantages, this compound’s synthesis requires stringent control of dopant ratios to avoid phase segregation, increasing production complexity compared to CeO₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
